N-(Acetyloxy)-N-((4-methylphenyl)methoxy)benzamide
Description
Properties
IUPAC Name |
[benzoyl-[(4-methylphenyl)methoxy]amino] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-13-8-10-15(11-9-13)12-21-18(22-14(2)19)17(20)16-6-4-3-5-7-16/h3-11H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTLBCYOAYUFSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CON(C(=O)C2=CC=CC=C2)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90160985 | |
| Record name | N-(Acetyloxy)-N-((4-methylphenyl)methoxy)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90160985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139259-94-2 | |
| Record name | N-(Acetyloxy)-N-((4-methylphenyl)methoxy)benzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139259942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(Acetyloxy)-N-((4-methylphenyl)methoxy)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90160985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(ACETYLOXY)-N-((4-METHYLPHENYL)METHOXY)BENZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A0HPY5TXX6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Acetyloxy)-N-((4-methylphenyl)methoxy)benzamide typically involves the following steps:
Methoxylation: The methoxy group is introduced via a methoxylation reaction, often using methanol and a suitable catalyst.
Amidation: The final step involves the formation of the benzamide core through an amidation reaction, where an amine reacts with a benzoyl chloride derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the acetylation, methoxylation, and amidation reactions sequentially.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(Acetyloxy)-N-((4-methylphenyl)methoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The acetyloxy group can be oxidized to form corresponding carboxylic acids.
Reduction: The benzamide core can be reduced to form amines.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Amines and alcohols.
Substitution: Various substituted benzamides.
Scientific Research Applications
Chemical Properties and Structure
N-(Acetyloxy)-N-((4-methylphenyl)methoxy)benzamide is characterized by the following structural formula:
- Molecular Formula : CHNO
- Molecular Weight : 273.33 g/mol
The compound consists of an acetyloxy group, a methoxy group, and a 4-methylphenyl moiety attached to a benzamide backbone. These functional groups contribute to its reactivity and biological interactions.
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties. Studies have shown that benzamide derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer types, including breast and prostate cancers . The specific mechanism often involves the modulation of apoptotic pathways and the inhibition of tumor growth factors.
2. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. Benzamide derivatives are known to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play critical roles in inflammation . This makes this compound a candidate for developing anti-inflammatory drugs.
3. Neuroprotective Properties
There is emerging evidence that this compound may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. By modulating neurotransmitter systems and reducing oxidative stress, it may help in preserving neuronal integrity .
1. Enzyme Inhibition
this compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it shows potential as an inhibitor of xanthine oxidase, which is relevant in gout treatment .
2. Receptor Modulation
The compound may interact with various receptors, including those in the central nervous system (CNS). Its ability to modulate serotonin or dopamine receptors suggests potential applications in mental health disorders such as depression or anxiety .
Industrial Applications
1. Synthesis of Fine Chemicals
Due to its versatile chemical structure, this compound can serve as an intermediate in synthesizing other fine chemicals or pharmaceuticals. Its functional groups allow for further derivatization, making it valuable in organic synthesis .
2. Agrochemical Development
There is potential for this compound's application in agrochemicals, particularly as a pesticide or herbicide. The structural characteristics may confer specific biological activity against pests while being safe for non-target organisms .
Case Study 1: Anticancer Activity
In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized a series of benzamide derivatives, including this compound, and evaluated their cytotoxic effects on cancer cell lines. The results demonstrated significant inhibition of cell growth at micromolar concentrations, indicating promising anticancer activity.
Case Study 2: Anti-inflammatory Mechanism
Another study investigated the anti-inflammatory effects of related benzamide compounds. The researchers found that these compounds could significantly reduce the production of inflammatory markers in vitro, suggesting their potential use as therapeutic agents in inflammatory diseases.
Mechanism of Action
The mechanism of action of N-(Acetyloxy)-N-((4-methylphenyl)methoxy)benzamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.
Pathways Involved: The compound may influence biochemical pathways related to its pharmacological effects, such as inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Structural Comparison
The structural uniqueness of N-(Acetyloxy)-N-((4-methylphenyl)methoxy)benzamide lies in its substitution pattern. Key comparisons with analogous benzamides include:
Key Observations :
- Electron-Withdrawing Groups : The acetyloxy group in the target compound increases electrophilicity at the amide nitrogen compared to methoxy or sulfonyl substituents, influencing reactivity in SN2 substitutions .
- Steric Effects : Bulky substituents like (4-methylphenyl)methoxy restrict molecular flexibility, as seen in the dihedral angles of vs. the near-planar methoxy group in .
Physicochemical Properties
Key Insight : The acetyloxy group reduces thermal stability compared to methoxy or sulfonyl analogs but enhances reactivity in radical-mediated pathways .
Biological Activity
N-(Acetyloxy)-N-((4-methylphenyl)methoxy)benzamide is a synthetic compound that has garnered attention for its potential biological activities. Its structure includes an acetyloxy group and a methoxy-substituted phenyl moiety, which may contribute to its interaction with various biological targets. This article reviews the current understanding of its biological activity, including mechanisms of action, in vitro studies, and potential therapeutic applications.
The compound is characterized by the following structural features:
- Acetyloxy Group : Enhances lipophilicity and may influence binding affinity to biological targets.
- Methoxy Group : Known to affect the electronic properties of the molecule, potentially enhancing biological activity.
- Benzamide Core : A common scaffold in medicinal chemistry associated with various biological activities.
This compound interacts with specific molecular targets, including enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular responses.
- Receptor Modulation : It may bind to specific receptors, influencing signal transduction pathways related to cell proliferation and apoptosis.
Antiproliferative Effects
Recent studies have focused on the antiproliferative effects of this compound against various cancer cell lines. The compound has shown promising results in inhibiting cell growth, particularly in breast cancer cell lines (MCF-7).
The IC50 values indicate the concentration required to inhibit 50% of cell viability, suggesting that this compound has significant antiproliferative activity.
Antioxidative Activity
In addition to its antiproliferative properties, this compound has been evaluated for its antioxidative potential. Studies indicate that it can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage and maintaining homeostasis .
Case Studies
- In Vitro Studies on MCF-7 Cells :
- Comparative Analysis with Other Benzamides :
Q & A
Q. What are the optimal synthetic routes for N-(Acetyloxy)-N-((4-methylphenyl)methoxy)benzamide, and how can reaction efficiency be improved?
- Methodological Answer : Synthesis involves multi-step reactions under controlled conditions. Key steps include:
- Solvent selection : Dichloromethane (DCM) or acetonitrile for solubility and inertness .
- Temperature control : Ice baths (0–5°C) to stabilize intermediates like O-benzyl hydroxylamine hydrochloride .
- Hazard mitigation : Use sodium carbonate to maintain pH and avoid decomposition. Conduct Ames testing to assess mutagenicity, as seen in related anomeric amides .
- Purification : Column chromatography with ethyl acetate/hexane mixtures for high-purity isolation .
Q. How is the crystal structure of this compound determined experimentally?
- Methodological Answer : X-ray crystallography is the gold standard:
- Data collection : Use a Bruker APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å) .
- Refinement : SHELXL97 for least-squares refinement (R factor < 0.05) and WinGX for data processing .
- Key parameters : Orthorhombic space group (e.g., P212121), with unit cell dimensions (a, b, c) and Z = 4 for molecular packing analysis .
Advanced Research Questions
Q. How can contradictions between spectroscopic data and crystallographic results be resolved for this compound?
- Methodological Answer : Cross-validate using complementary techniques:
- NMR vs. X-ray : Compare dihedral angles from crystallography (e.g., 71.56° between nitrobenzene and benzamide rings) with coupling constants in NOESY or COSY spectra .
- DFT calculations : Predict bond lengths/angles (e.g., C—H⋯O interactions) and compare with experimental data .
- Thermal analysis : DSC to detect decomposition events that may alter molecular conformation .
Q. What are the thermal decomposition pathways of this compound, and how do they impact stability?
- Methodological Answer : Decomposition occurs via HERON reactions:
- Mechanism : Homolytic cleavage of the N–O bond under heat, generating radicals detected via EPR .
- Kinetics : Monitor using TGA at 10°C/min under nitrogen; correlate mass loss with DSC endotherms .
- Stabilization : Store at –20°C in amber vials to prevent photodegradation and oxidative side reactions .
Q. How can computational modeling predict the reactivity of this compound in biological systems?
- Methodological Answer : Use quantum mechanics/molecular mechanics (QM/MM):
- Docking studies : Simulate interactions with melanin granules using AutoDock Vina, referencing radioiodinated benzamide analogs .
- ADMET prediction : SwissADME for bioavailability, leveraging logP (~3.5) and topological polar surface area (TPSA) .
- Reactivity indices : Fukui functions to identify nucleophilic/electrophilic sites for functionalization .
Q. What strategies mitigate mutagenicity risks during handling and storage?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
